molecular formula C10H16N2O B13322642 6-(Tert-butoxy)-2-methylpyridin-3-amine

6-(Tert-butoxy)-2-methylpyridin-3-amine

Cat. No.: B13322642
M. Wt: 180.25 g/mol
InChI Key: VLSXQEPQVOMPDR-UHFFFAOYSA-N
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Description

6-(Tert-butoxy)-2-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines It features a tert-butoxy group attached to the 6th position of the pyridine ring and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butoxy)-2-methylpyridin-3-amine typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of 2-methylpyridin-3-amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxy)-2-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The tert-butoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(Tert-butoxy)-2-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(tert-butoxy)-2-methylpyridin-3-amine involves its interaction with specific molecular targets. The tert-butoxy group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tert-butoxy)-2-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Its tert-butoxy group provides stability and protection to the amine group, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-methyl-6-[(2-methylpropan-2-yl)oxy]pyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-7-8(11)5-6-9(12-7)13-10(2,3)4/h5-6H,11H2,1-4H3

InChI Key

VLSXQEPQVOMPDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC(C)(C)C)N

Origin of Product

United States

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